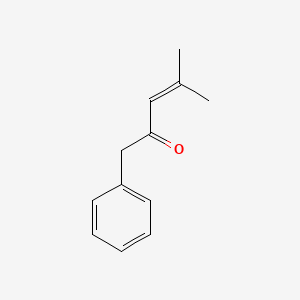![molecular formula C9H7BO3S B15092811 (2-Formylbenzo[b]thiophen-3-yl)boronic acid](/img/structure/B15092811.png)
(2-Formylbenzo[b]thiophen-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Formylbenzo[b]thiophen-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzo[b]thiophene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Formylbenzo[b]thiophen-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to couple aryl halides with boronic acids or esters . Another approach involves the hydroboration of alkenes or alkynes, where the addition of a boron-hydrogen bond across the unsaturated carbon-carbon bond forms the desired boronic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient palladium catalysts and optimized reaction conditions to ensure high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Formylbenzo[b]thiophen-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The formyl group can be reduced to an alcohol or further to an alkane.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides for Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or alkanes.
Substitution: Biaryl compounds or other coupled products.
Wissenschaftliche Forschungsanwendungen
(2-Formylbenzo[b]thiophen-3-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Formylbenzo[b]thiophen-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid and formyl functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications . The formyl group can participate in various chemical reactions, further enhancing the compound’s reactivity and versatility.
Vergleich Mit ähnlichen Verbindungen
Benzo[b]thiophene-2-ylboronic acid: Similar structure but lacks the formyl group, making it less reactive in certain applications.
Thiophene-2-boronic acid: A simpler structure with a thiophene ring, used in similar cross-coupling reactions but with different reactivity profiles.
2-Formylthiophene-3-boronic acid: Similar to (2-Formylbenzo[b]thiophen-3-yl)boronic acid but with a different ring system, affecting its electronic properties and reactivity.
Uniqueness: this compound is unique due to the presence of both the boronic acid and formyl functional groups on a benzo[b]thiophene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C9H7BO3S |
|---|---|
Molekulargewicht |
206.03 g/mol |
IUPAC-Name |
(2-formyl-1-benzothiophen-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BO3S/c11-5-8-9(10(12)13)6-3-1-2-4-7(6)14-8/h1-5,12-13H |
InChI-Schlüssel |
OFOYQDKBNWEHEE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(SC2=CC=CC=C12)C=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


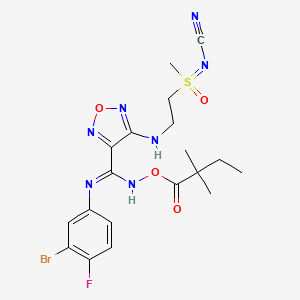

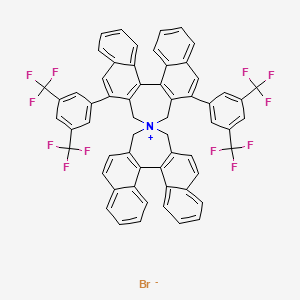
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium](/img/structure/B15092755.png)

![1-[(2-Iodophenyl)methyl]azetidine](/img/structure/B15092764.png)
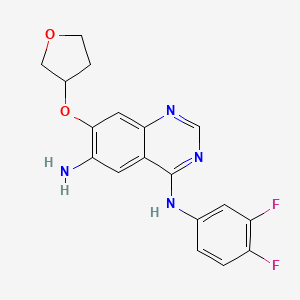


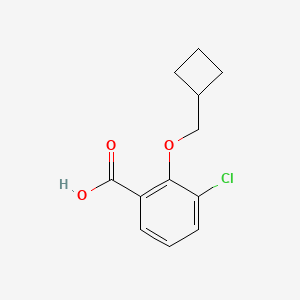

![N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine](/img/structure/B15092788.png)

